molecular formula C17H20N6 B2807845 N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 897758-15-5

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B2807845
Numéro CAS: 897758-15-5
Poids moléculaire: 308.389
Clé InChI: CKHSOYMBBNPHNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2 . These compounds bind to the active site of CDK2, preventing its interaction with cyclin A2, and thereby inhibiting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects include alterations in cell cycle progression and the induction of apoptosis within cells .

Pharmacokinetics

Monoclonal antibodies, which are large molecules like f2031-0886, generally exhibit complex pharmacokinetics . They are typically administered parenterally due to their large size and poor membrane permeability . Their distribution is slow and depends on extravasation in tissue, distribution within the particular tissue, and degradation . Elimination primarily happens via catabolism to peptides and amino acids .

Result of Action

The result of F2031-0886’s action would be the inhibition of cell proliferation and the induction of apoptosis, given its potential role as a CDK2 inhibitor . This could lead to the reduction of tumor growth in cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of green chemistry principles to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent in several areas:

Cancer Treatment

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer properties. For instance, bioisosteric replacements of purine scaffolds with pyrazolo derivatives have been shown to yield potent cyclin-dependent kinase (CDK) inhibitors. These inhibitors can potentially halt the progression of cancer by interfering with cell cycle regulation .

Kinesin Spindle Protein Inhibition

A related compound was identified as a potent inhibitor of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound could similarly possess KSP inhibitory activity, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor for various enzymes involved in disease pathways. For example, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Data Tables

Application AreaActivity TypeReference
Cancer TreatmentCDK Inhibition
Kinesin Spindle ProteinCell Cycle Arrest
Enzyme InhibitionAChE and BuChE Inhibition

Case Study 1: Anticancer Activity

In a study focusing on new pyrazolo[3,4-d]pyrimidine derivatives, compounds were synthesized and evaluated for their ability to inhibit CDK2. The most promising candidates exhibited low IC50 values, indicating high potency against cancer cell lines. These findings support the hypothesis that this compound could be developed as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of pyrazolo derivatives against AChE and BuChE. The results showed that certain modifications led to significant enzyme inhibition, suggesting that N-benzyl derivatives could be beneficial in treating conditions like Alzheimer's disease.

Comparaison Avec Des Composés Similaires

Uniqueness: N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain protein kinases. This makes it a valuable compound for developing targeted therapies with minimal off-target effects .

Activité Biologique

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrrolidine ring and a pyrazolo[3,4-d]pyrimidine core. Its chemical formula is represented as follows:

C15H19N5\text{C}_{15}\text{H}_{19}\text{N}_{5}

The molecular weight of this compound is approximately 287 g/mol. The presence of the benzyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy in reducing the viability of MIA PaCa-2 pancreatic cancer cells by interfering with the mTOR signaling pathway, which is critical for cell growth and metabolism .
  • Induction of Apoptosis : this compound has been linked to the induction of apoptosis in cancer cells. This process involves cell cycle arrest and the activation of apoptotic markers such as phosphorylated histone H3, indicating a mechanism by which the compound can lead to cancer cell death .
  • Autophagy Modulation : The compound also appears to disrupt autophagic flux by inhibiting mTORC1 reactivation under starvation conditions. This modulation can enhance the accumulation of LC3-II, a marker for autophagy, suggesting that it may serve as an autophagy modulator with anticancer properties .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity profile is essential for evaluating the therapeutic potential of this compound:

ParameterValue
Molecular Weight287 g/mol
LogD (pH 7.4)0.9
Caco-2 Papp A-B95.7–84.2 × 10610^{-6} cm/s
Plasma Stability (t½)>360 min

These parameters indicate favorable absorption characteristics and stability in plasma, suggesting that the compound could be effectively bioavailable when administered.

Case Studies

Research studies focusing on N-benzyl compounds have provided insights into their biological activities:

  • Study on Autophagy Modulators : A study investigating a series of benzyl-substituted pyrazoles revealed that certain derivatives exhibited potent anticancer activities by modulating autophagy pathways and inhibiting mTORC1 activity .
  • Kinesin Spindle Protein Inhibitors : Another study identified derivatives similar to N-benzyl compounds that showed significant inhibition of kinesin spindle protein (KSP), leading to mitotic arrest in cancer cells. This highlights the potential for developing new cancer therapies based on structural analogs .

Propriétés

IUPAC Name

N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-22-16-14(12-19-22)15(18-11-13-7-3-2-4-8-13)20-17(21-16)23-9-5-6-10-23/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHSOYMBBNPHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.